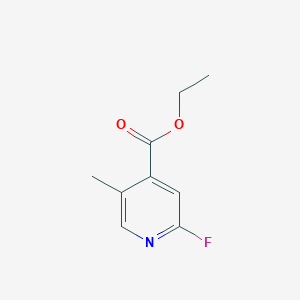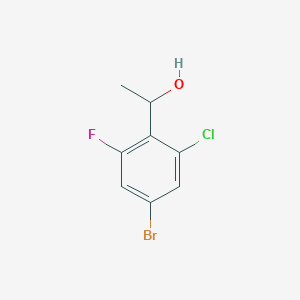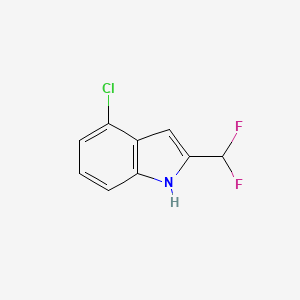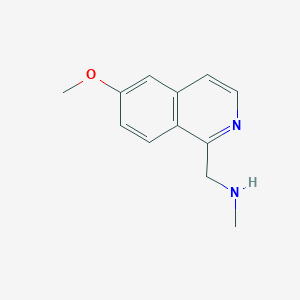
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- is an organic compound with the molecular formula C12H17N. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by its unique structure, which includes an indene backbone with an amine group attached to it. The presence of the isopropyl group at the 4-position of the indene ring adds to its distinct chemical properties .
Méthodes De Préparation
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon or amine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include imines, nitriles, hydrocarbons, and substituted amines or amides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be compared with other similar compounds such as:
1-Aminoindan: This compound has a similar indene backbone but lacks the isopropyl group at the 4-position.
2,3-Dihydro-1H-inden-1-amine: Another related compound that lacks the isopropyl group and has distinct reactivity and applications.
The uniqueness of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3 |
Clé InChI |
NPHWEMNGZGNWMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)











